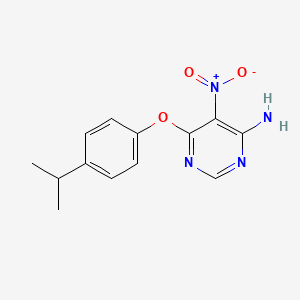
6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine, also known as Ipragliflozin, is a potent and selective inhibitor of sodium-glucose cotransporter 2 (SGLT2). SGLT2 is responsible for renal glucose reabsorption, and its inhibition leads to increased glucose excretion in urine. Ipragliflozin is a promising drug for the treatment of type 2 diabetes mellitus (T2DM) and has gained approval in several countries, including Japan and South Korea.
Scientific Research Applications
Roles in Chemical Synthesis and Modification
Compounds similar to "6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine" often play critical roles in the synthesis of pharmaceuticals and agrochemicals. For example, nitrogen-containing heterocycles, like pyrimidines, are significant due to their presence in many bioactive molecules. Their synthesis, modification, and application in creating new chemical entities are of high interest (Irrgang & Kempe, 2020; Tafesh & Weiguny, 1996).
Biogenic Amines in Food Safety and Quality
The study of biogenic amines, including their formation, roles in food intoxication, and spoilage, provides insight into food safety and quality. While not directly related to "6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine," the understanding of nitrogen-containing compounds in various matrices can inform studies on related compounds (Bulushi et al., 2009).
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including pyrimidines, can be resistant to conventional degradation processes. Advanced oxidation processes (AOPs) demonstrate effectiveness in mineralizing such compounds, enhancing overall treatment schemes. This area of research is crucial for environmental safety and pollution control (Bhat & Gogate, 2021).
properties
IUPAC Name |
5-nitro-6-(4-propan-2-ylphenoxy)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-8(2)9-3-5-10(6-4-9)20-13-11(17(18)19)12(14)15-7-16-13/h3-8H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGDYXLFHCFRDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Isopropylphenoxy)-5-nitropyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-8-yl)oxy)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2538285.png)

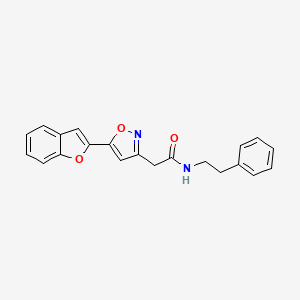
![N-[3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-4-methylphenyl]cyclopropanecarboxamide](/img/structure/B2538293.png)
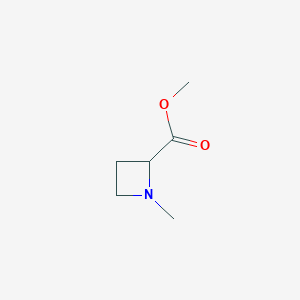
![8-(4-methoxyphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538296.png)
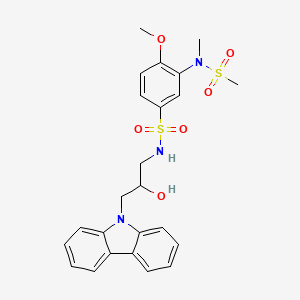
![2-[(Acetyloxy)ethanimidoyl]-3-(1-pyrrolidinyl)-5-(trifluoromethyl)pyridine](/img/structure/B2538298.png)
![Tert-butyl 3-(cyclopropylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2538299.png)
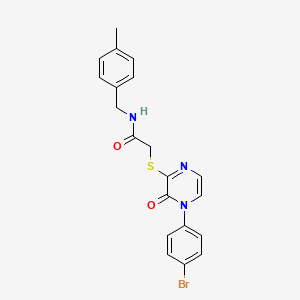
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluoro-4-methylphenyl)pyrrolidin-2-one](/img/structure/B2538302.png)
![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2538304.png)
![8-fluoro-1-(3-fluorophenyl)-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2538307.png)
![N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2538308.png)